molecular formula C13H11BrN2O2 B11827672 (NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine

(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine

Cat. No.: B11827672
M. Wt: 307.14 g/mol
InChI Key: PBYXJLWMHLTXTB-OVCLIPMQSA-N
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Description

(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a bromine atom, a phenylmethoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a phenylmethoxypyridine derivative, followed by the introduction of a hydroxylamine group through a condensation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine include:

  • (NE)-N-[(6-chloro-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine
  • (NE)-N-[(6-fluoro-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine
  • (NE)-N-[(6-iodo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C13H11BrN2O2/c14-13-12(7-6-11(16-13)8-15-17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2/b15-8+

InChI Key

PBYXJLWMHLTXTB-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)/C=N/O)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)C=NO)Br

Origin of Product

United States

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